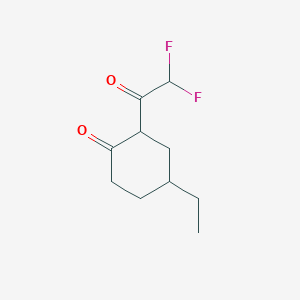amine](/img/structure/B13262284.png)
[(3-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)methylamine is a chemical compound that features a combination of a chlorophenyl group and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the chlorophenyl and imidazole moieties endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction involving a chlorobenzyl halide and the imidazole derivative.
Industrial Production Methods
Industrial production of (3-Chlorophenyl)methylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting the chloro substituent to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dechlorinated derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
(3-Chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its imidazole moiety, which can mimic histidine residues in proteins.
Materials Science: The compound is explored for its potential use in the development of functional materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of a methylene bridge.
(3-Chlorophenyl)(1H-imidazol-4-yl)methanamine: Similar structure but with the imidazole ring attached at a different position.
Uniqueness
(3-Chlorophenyl)methylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenyl and imidazole groups provides a versatile scaffold for further functionalization and optimization in various applications .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-2-9(6-10)7-13-8-11-14-4-5-15-11/h1-6,13H,7-8H2,(H,14,15) |
InChI Key |
OUQFSESHEXHDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one](/img/structure/B13262202.png)
![N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13262210.png)
![3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13262216.png)
![4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13262224.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine](/img/structure/B13262228.png)
![N-[1-(furan-2-yl)ethyl]cycloheptanamine](/img/structure/B13262233.png)

![(2-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13262248.png)
![2-Methyl-1-[(2-methylpentan-3-yl)amino]propan-2-ol](/img/structure/B13262260.png)
![N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13262261.png)
![4-[(Oxan-4-yl)methyl]piperidine](/img/structure/B13262269.png)


![N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine](/img/structure/B13262302.png)
